REACTION_CXSMILES
|
C(N(CC)CC)C.[CH2:8]=[O:9].[Cl-].[Cl-].[Mg+2].[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[OH:20]>C1COCC1.C(OCC)C>[Br:13][C:14]1[C:15]([OH:20])=[C:16]([CH:17]=[CH:18][CH:19]=1)[CH:8]=[O:9] |f:2.3.4|
|
Name
|
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
49.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Mg+2]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
under gentle reflux for 6 h
|
Duration
|
6 h
|
Type
|
WAIT
|
Details
|
The solution was left over the weekend
|
Type
|
WASH
|
Details
|
The organic phase was washed with a 2N hydrochloric acid (500 ml)
|
Type
|
CUSTOM
|
Details
|
the two phases were separated
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
|
Type
|
WASH
|
Details
|
the organic phase was washed twice with 2N hydrochloric acid (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
five times with water (100 ml), dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=O)C=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |